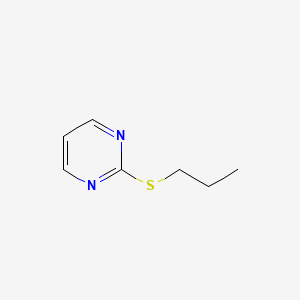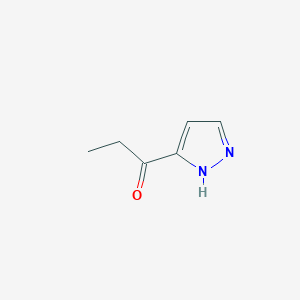methanone](/img/structure/B7458777.png)
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in the field of pharmacology. In
Wirkmechanismus
The mechanism of action for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is not fully understood. However, it is believed to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone can have various biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters, including serotonin and dopamine, in the brain. This can lead to changes in mood and behavior. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its unique structure. This compound has the potential to interact with certain receptors in the brain in a way that other compounds cannot. Additionally, it has been shown to have low toxicity, which makes it a safer option for lab experiments.
One limitation of using [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone in lab experiments is its limited availability. This compound is not widely available, which can make it difficult for researchers to obtain. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.
Zukünftige Richtungen
There are several potential future directions for research involving [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone. One direction is to further explore its potential as a treatment for neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis method for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone involves a series of chemical reactions. One method involves the reaction of 4-chlorobenzylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
One potential scientific research application for [4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone is in the field of pharmacology. This compound has been studied for its potential use as a drug candidate due to its ability to interact with certain receptors in the brain. It has been shown to have potential as a treatment for various neurological disorders, including depression and anxiety.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-14-5-1-12(2-6-14)11-17-7-9-18(10-8-17)15(19)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDOKVXTSUCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


